"2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile" basic properties
"2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile" basic properties
The following technical guide details the properties, synthesis, and application of 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile , a critical intermediate in the synthesis of fused heterocyclic systems.
The "Mustard-Nitrile" Scaffold: Synthesis, Reactivity, and Cyclization Pathways
Executive Summary
2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile (CAS: 1053659-06-5) is a specialized pyridine derivative characterized by a highly reactive 2-chloroethylamino side chain.[1] Functionally, it acts as a "masked" alkylating agent. Under basic conditions, it undergoes rapid intramolecular cyclization to form 2,3-dihydroimidazo[1,2-a]pyridine systems. This unique reactivity makes it a linchpin intermediate in the development of disperse dyes (via diazo coupling) and pharmaceutical scaffolds (specifically kinase inhibitors and antiviral agents).
This guide provides a validated synthetic workflow, mechanistic insights into its cyclization, and safety protocols for handling this alkylating species.
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Data |
| Chemical Name | 2-(2-Chloroethylamino)-4,6-dimethylpyridine-3-carbonitrile |
| CAS Number | 1053659-06-5 |
| Molecular Formula | C₁₀H₁₂ClN₃ |
| Molecular Weight | 209.68 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water. |
| Key Functional Groups | Nitrile (C≡N), Pyridine ring, Alkyl chloride (leaving group). |
| Reactivity Class | Nitrogen Mustard / Alkylating Agent |
Synthetic Protocol (Two-Phase Workflow)
Direct alkylation of 2-amino-nicotinonitriles with 1,2-dichloroethane often yields poor selectivity (dimerization). The industry-standard protocol utilizes a Stepwise Hydroxy-Activation Strategy , ensuring high purity and yield.
Phase 1: Nucleophilic Displacement (Precursor Formation)
Objective: Replace the C2-chlorine of the starting material with an ethanolamine moiety.
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Starting Material: 2-Chloro-4,6-dimethylnicotinonitrile (CAS 6602-54-6).
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Reagent: Ethanolamine (2-Aminoethanol).
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Solvent: Ethanol or 1,4-Dioxane.
Protocol:
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Dissolve 10 mmol of 2-Chloro-4,6-dimethylnicotinonitrile in 20 mL of ethanol.
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Add 22 mmol (2.2 eq) of ethanolamine dropwise. Note: Excess amine acts as a scavenger for the HCl generated.
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Reflux for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (high Rf) will disappear, replaced by the more polar alcohol product.
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Workup: Pour the reaction mixture into ice water. The product, 2-(2-hydroxyethylamino)-4,6-dimethylnicotinonitrile , will precipitate. Filter, wash with water, and dry.
Phase 2: Chlorination (Activation)
Objective: Convert the hydroxyl group into a chloride leaving group using Thionyl Chloride (SOCl₂).
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Precursor: 2-(2-hydroxyethylamino)-4,6-dimethylnicotinonitrile.[2][3][4]
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Reagent: Thionyl Chloride (SOCl₂).
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Solvent: Dichloromethane (DCM) or Chloroform.
Protocol:
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Suspend the dry hydroxy-precursor (5 mmol) in 15 mL of anhydrous DCM under nitrogen atmosphere.
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Cool to 0°C. Add SOCl₂ (7.5 mmol, 1.5 eq) dropwise to control the exotherm.
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Allow the mixture to warm to room temperature and stir for 2 hours. Self-Validation: The suspension often clears as the alkyl chloride is formed.
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Quench: Carefully pour into saturated NaHCO₃ solution (gas evolution: CO₂/SO₂).
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Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate in vacuo to yield the target 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile .
Mechanistic Pathway & Visualization
The utility of this compound lies in its ability to cyclize. The diagram below illustrates the synthesis and the subsequent "Mustard-Type" cyclization to the imidazo[1,2-a]pyridine core.
Figure 1: Synthetic workflow from the chloropyridine precursor to the target alkylating agent and its subsequent cyclization.
Applications in Drug Discovery & Dyes
A. Synthesis of Imidazo[1,2-a]pyridines
The primary application of the title compound is the synthesis of 2,3-dihydro-5,7-dimethylimidazo[1,2-a]pyridine-8-carbonitrile .
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Mechanism: The pyridine ring nitrogen acts as a nucleophile, attacking the carbon bearing the chlorine atom (intramolecular alkylation).
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Significance: This fused bicyclic system mimics the purine core found in biological systems, making it a privileged scaffold for:
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Gastric Acid Inhibitors: Analogs of this system have shown potassium-competitive acid blocker (P-CAB) activity [1].
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Antiviral Agents: Imidazo[1,2-a]pyridine derivatives are investigated for anti-HIV and anti-herpes activity [2].
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B. Disperse Dyes
The cyclized product can be coupled with diazonium salts (at the 6-position or via the methyl groups) to create solvatochromic dyes used in polyester fibers. The nitrile group acts as an electron acceptor, enhancing the "push-pull" electronic character required for vivid coloration.
Safety & Handling (Critical)
Hazard Classification:
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Skin Sensitizer: The 2-chloroethylamino moiety is structurally related to nitrogen mustards. It can alkylate DNA and proteins.
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Irritant: Causes severe eye and skin irritation.
Handling Protocol:
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Containment: All weighing and reactions must be performed in a functioning fume hood.
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PPE: Double nitrile gloves are recommended. If spillage occurs, treat the area with a dilute ammonia solution to neutralize the alkylating potential before cleaning.
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Deactivation: Quench excess reaction mixtures with nucleophilic bases (e.g., aqueous NaOH or ammonia) to force cyclization or hydrolysis, rendering the alkyl chloride inert.
References
-
Palmer, A. M., et al. (2007).[5] "Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers." Journal of Medicinal Chemistry.
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Gueiffier, A., et al. (1998). "Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents." Journal of Medicinal Chemistry.
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ChemicalBook. (n.d.). "2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile Properties."
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CymitQuimica. (n.d.).[6] "2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile (Precursor)."[3]
Sources
- 1. 2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile CAS#: 1053659-06-5 [m.chemicalbook.com]
- 2. Custom chemicals & building blocks product catalogue [acints.com]
- 3. Secondary Amines | CymitQuimica [cymitquimica.com]
- 4. Custom chemicals & building blocks product catalogue [acints.com]
- 5. Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
